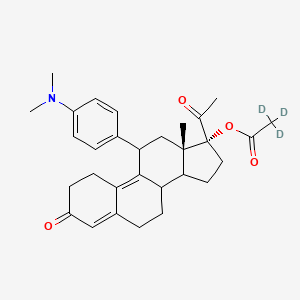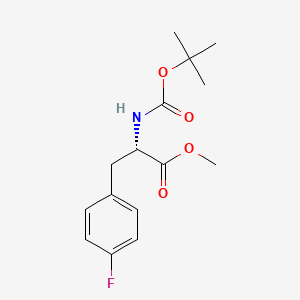
(R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two 3,5-dichlorophenyl groups attached to a pyrrolidine ring, with a hydroxymethyl group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dichlorobenzaldehyde and an amine.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a nucleophilic addition reaction, where a suitable nucleophile attacks the carbonyl carbon of the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3,5-Dichlorophenyl)ethanamine hydrochloride: Shares structural similarities but differs in the presence of an ethanamine group instead of a pyrrolidine ring.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with 3,5-dichlorophenyl groups, but with a different core structure.
Uniqueness
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
bis(3,5-dichlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl4NO.ClH/c18-12-4-10(5-13(19)8-12)17(23,16-2-1-3-22-16)11-6-14(20)9-15(21)7-11;/h4-9,16,22-23H,1-3H2;1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTLKLWHSJRNKD-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669945 |
Source


|
| Record name | Bis(3,5-dichlorophenyl)[(2R)-pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131180-61-5 |
Source


|
| Record name | Bis(3,5-dichlorophenyl)[(2R)-pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester](/img/structure/B590528.png)
![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
